
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide is a useful research compound. Its molecular formula is C21H29BrN4O3S and its molecular weight is 497.45. The purity is usually 95%.
BenchChem offers high-quality 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Compounds with structural similarities to the specified chemical have been synthesized for anticancer applications. For instance, derivatives of benzoquinazolinones were prepared and showed interesting anticancer activities in biological screenings against A549 and HT29 cell lines, as well as on lymphocytes, suggesting potential therapeutic applications in cancer treatment (Nowak et al., 2014). Another study reported the synthesis of amino-, and sulfanyl-derivatives of benzoquinazolinones demonstrating significant anticancer activity on HT29 and HCT116 cell lines, highlighting the therapeutic potential of these compounds (Nowak et al., 2015).
Antimicrobial and Antifungal Activities
Novel derivatives of quinazolinone have shown significant antimicrobial and antifungal activities. Synthesized compounds were tested in vitro and exhibited notable antibacterial and antifungal effects, presenting a promising approach for the development of new antimicrobial agents (Patel & Patel, 2010).
Antiviral Activities
Research has been conducted on the synthesis and evaluation of novel quinazolin-4(3H)-one derivatives for their antiviral activities against a range of respiratory and biodefense viruses. These studies reveal that certain compounds exhibit potent antiviral properties, making them potential candidates for antiviral drug development (Selvam et al., 2007).
PI3K Inhibitors and Anticancer Agents
Compounds with the quinazolinone structure have been proposed as novel PI3K inhibitors with anticancer activity. The synthesis and evaluation of these compounds have shown potent antiproliferative activities in vitro against several human cancer cell lines, suggesting their utility as anticancer agents (Shao et al., 2014).
Synthesis Techniques and Biological Studies
Various studies have developed synthesis techniques for creating sulfonamide derivatives of quinazolinones, which have been evaluated for their biological activities, including antimicrobial actions. These advancements in synthesis methods facilitate the exploration of quinazolinone derivatives for different biomedical applications (Patel et al., 2010).
Eigenschaften
CAS-Nummer |
422288-18-4 |
|---|---|
Produktname |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide |
Molekularformel |
C21H29BrN4O3S |
Molekulargewicht |
497.45 |
IUPAC-Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide |
InChI |
InChI=1S/C21H29BrN4O3S/c22-16-6-7-18-17(15-16)20(28)26(21(30)24-18)10-3-1-2-5-19(27)23-8-4-9-25-11-13-29-14-12-25/h6-7,15H,1-5,8-14H2,(H,23,27)(H,24,30) |
InChI-Schlüssel |
WZLWEYOVUZVDGD-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B2823458.png)
![3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2823460.png)
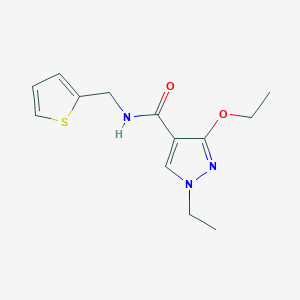
![3-(3-methoxyphenyl)-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2823465.png)
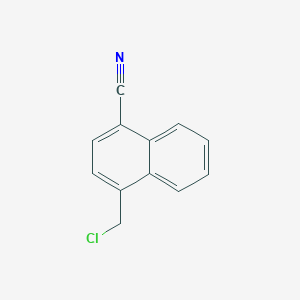
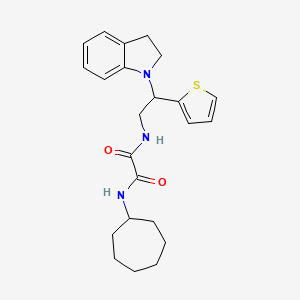
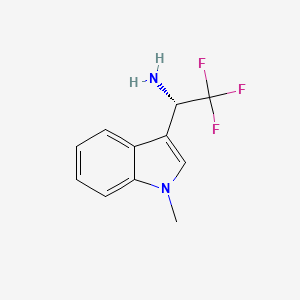
![1-(3-methoxypropyl)-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2823470.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2823471.png)
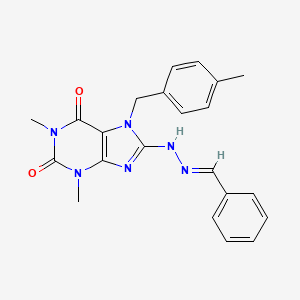
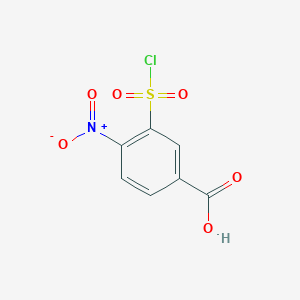
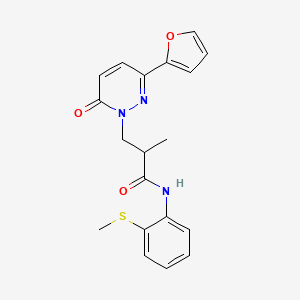
![6-Methoxy-1-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2823480.png)